8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the triazolopyridine core is achieved using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be done through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable base in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Hydrolysis: Water, acidic or basic conditions.
Major Products
Reduction: Formation of 8-amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine.
Substitution: Formation of various substituted triazolopyridines depending on the halide used.
Hydrolysis: Formation of 8-nitro-6-(boronic acid)-[1,2,4]triazolo[4,3-a]pyridine.
Scientific Research Applications
Chemistry
In chemistry, 8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The nitro group can be reduced to an amino group, which can then be further modified to create bioactive molecules. Additionally, the triazolopyridine core is a common motif in many biologically active compounds, making this compound a valuable intermediate in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The nitro group can be reduced to an amino group, which can then form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridine: Similar boronate ester functionality but lacks the nitro group and triazole ring.
8-Nitro-1,2,4-triazolo[4,3-a]pyridine: Similar triazolopyridine core but lacks the boronate ester group.
4-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains both nitro and boronate ester groups but in a different structural context.
Uniqueness
8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of a nitro group and a boronate ester within the triazolopyridine framework. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
8-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN4O4/c1-11(2)12(3,4)21-13(20-11)8-5-9(17(18)19)10-15-14-7-16(10)6-8/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWNRFMWXOSANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NN=C3C(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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